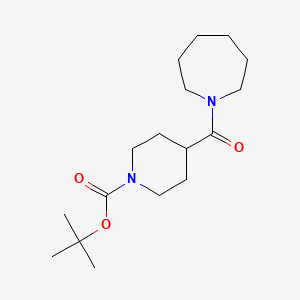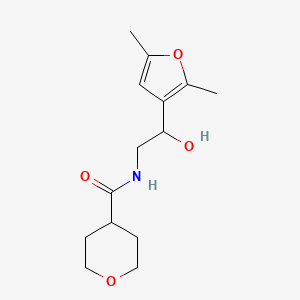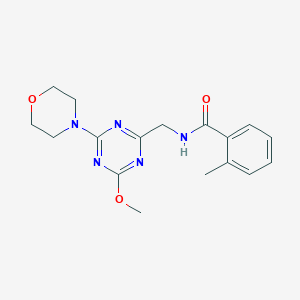![molecular formula C7H16ClNO2 B2729445 2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride CAS No. 2445750-60-5](/img/structure/B2729445.png)
2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride, also known as MPET, is a chemical compound that has gained significant attention in the scientific community. It is a chiral molecule that is used primarily in research for its potential therapeutic applications.
Applications De Recherche Scientifique
Solvent and Solvation Studies
Research has explored various aspects of solvents and solvation dynamics, particularly focusing on hydroxyl solvents like water and ethanol. For instance, Dorohoi et al. (2021) conducted a computational and spectral study on aryl-1, 2, 4-triazol-1-ium phenacylids in binary hydroxyl solvent mixtures to understand their structural features and intermolecular interactions within such solvents (Dorohoi et al., 2021). This research is crucial for comprehending how complex molecules behave in mixed solvents, which can influence the development of new chemical processes and materials.
Protective Groups in Polymer Chemistry
In polymer chemistry, the protection of functional groups is a critical step in the synthesis of complex polymers. Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, which can be selectively removed post-polymerization (Elladiou & Patrickios, 2012). This finding opens doors to new polymer structures with tailored properties for specific applications, such as biomedical devices or advanced materials.
Structural and Dynamic Studies
Understanding the molecular structure and dynamics of compounds is essential for the development of new materials and drugs. Studies like those conducted by Bogdan et al. (2021) on the solvation of substituted propylbenzene in ethanol-water solutions under subcritical conditions provide insights into the molecular interactions and stability of compounds in mixed solvents (Bogdan et al., 2021). Such research contributes to the broader understanding of solute-solvent interactions, which is crucial for the design of efficient extraction processes, pharmaceutical formulations, and chemical syntheses.
Food Preservation
The amphiphilic properties of ethanol, derived from its hydrophobic and polar groups, make it an effective preservative for food products. Kalathenos and Russell (2003) discussed ethanol's role in food preservation, highlighting its mechanism of action at the molecular level (Kalathenos & Russell, 2003). Ethanol's ability to denature proteins and disrupt microbial cell membranes underlines its importance in extending the shelf life of food products.
Catalyst Development
In the field of catalysis, the encapsulation of catalysts in materials like zeolite Y has been investigated for the oxidation of primary alcohols and hydrocarbons. Ghorbanloo and Maleki Alamooti (2017) synthesized a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y, demonstrating its efficiency as a reusable catalyst (Ghorbanloo & Maleki Alamooti, 2017). Such innovative approaches in catalyst design are crucial for the development of sustainable chemical processes.
Propriétés
IUPAC Name |
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7-4-6(2-3-9)8-5-7;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOFGPURWCNSP-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)






![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2729375.png)
![(1R,3s,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2729376.png)
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride](/img/structure/B2729377.png)
![4-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2729378.png)


